Chemical Structure, Physical Properties, and Synthetic Applications of N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline Hydrobromide
Chemical Structure, Physical Properties, and Synthetic Applications of N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline Hydrobromide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the landscape of modern synthetic chemistry and chemical biology, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide (CAS: 195390-17-1) is a highly versatile, bifunctional aniline derivative [1]. Featuring both an electron-rich aromatic core and a reactive alkyl halide appendage, this compound serves as a cornerstone intermediate. It is extensively utilized in the synthesis of functionalized fluorescent dyes (e.g., rhodamines, cyanines), diagnostic Trinder's reagents, and cleavable linkers for Antibody-Drug Conjugates (ADCs) and PROTACs [2].
This whitepaper provides an in-depth analysis of its chemical structure, physicochemical properties, and mechanistic reactivity, alongside field-proven, self-validating protocols for its application in advanced organic synthesis.
Chemical Structure & Fundamental Properties
The molecular architecture of N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide is built upon an m-toluidine core. The nitrogen atom is fully substituted (tertiary amine) with one ethyl group and one 2-bromoethyl group.
Structural Causality
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The m-Toluidine Core: The methyl group at the 3-position (meta to the amine) works synergistically with the dialkylamine group to strongly donate electron density into the aromatic ring. This dual electron-donating effect highly activates the ortho and para positions (specifically the 4-position) toward Electrophilic Aromatic Substitution (EAS) [3].
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The 2-Bromoethyl Group: This acts as a primary alkyl electrophile. The bromine atom is an excellent leaving group, making this arm highly susceptible to Nucleophilic Aliphatic Substitution ( SN2 ).
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The Hydrobromide Salt: Isolating this compound as an HBr salt prevents spontaneous intermolecular alkylation (oligomerization) that would occur if the free base were left neat, thereby ensuring long-term shelf stability[1].
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide |
| Synonyms | N-(2-Bromoethyl)-N-ethyl-m-toluidine hydrobromide |
| CAS Number | 195390-17-1 |
| Molecular Formula | C11H16BrN⋅HBr (or C11H17Br2N ) |
| Molecular Weight | 323.07 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Water, Methanol, DMSO, and DMF |
| Reactivity Profile | Bifunctional (Electrophile at alkyl chain; Nucleophile at aromatic ring) |
Reactivity Profile & Mechanistic Causality
The true synthetic value of this compound lies in its orthogonal bifunctionality. A chemist can selectively address either the aromatic ring or the alkyl bromide arm by tuning the reaction conditions.
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Aromatic Functionalization (EAS): Because the amine is protonated in its salt form, it must be neutralized (free-based) in situ to restore the electron-donating capacity of the nitrogen lone pair. Once free-based, the ring undergoes rapid EAS. For example, Vilsmeier-Haack formylation will exclusively target the sterically unhindered para position.
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Aliphatic Functionalization ( SN2 ): The primary bromide can be displaced by soft nucleophiles (e.g., thiols, azides, or secondary amines).
Figure 1: Bifunctional reactivity map of N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline.
Experimental Protocols: Synthesis & Application Workflows
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate built-in quality control steps to ensure mechanistic fidelity.
Protocol A: Selective SN2 Functionalization (Thioether Formation)
This protocol describes the displacement of the bromide by a thiol to create a linker arm, a common step in ADC payload conjugation.
Causality Focus: The use of anhydrous acetonitrile ( CH3CN ) and a mild base (Potassium Carbonate, K2CO3 ) is critical. Acetonitrile suppresses the competitive solvolysis (hydrolysis) of the primary alkyl bromide that would occur in protic solvents. K2CO3 is strong enough to deprotonate the thiol and neutralize the HBr salt, but weak enough to prevent elimination (E2) of the alkyl bromide to an alkene.
Step-by-Step Methodology:
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Free-basing and Preparation: Suspend 1.0 eq (323 mg, 1.0 mmol) of N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide in 10 mL of anhydrous CH3CN . Add 3.0 eq of finely powdered anhydrous K2CO3 . Stir for 15 minutes at room temperature to liberate the free base.
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Nucleophile Addition: Add 1.2 eq of the desired thiol (e.g., 1-propanethiol) dropwise via syringe.
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Thermal Activation: Heat the reaction mixture to 60°C under a nitrogen atmosphere.
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Self-Validation (TLC Monitoring): After 2 hours, check the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the highly UV-active starting material ( Rf≈0.4 ) and the appearance of a new, less polar spot confirms the SN2 displacement.
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Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography.
Protocol B: Vilsmeier-Haack Formylation
This protocol installs an aldehyde group at the para position, creating a precursor for styryl or cyanine fluorescent dyes.
Causality Focus: Temperature control is the most critical parameter here. The Vilsmeier active species (chloromethylene-N,N-dimethyliminium chloride) is highly reactive. If the temperature exceeds 5°C during complex formation or substrate addition, the bromoethyl group can undergo premature degradation or the ring can undergo unwanted side reactions.
Step-by-Step Methodology:
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Reagent Preparation: Cool 5.0 mL of anhydrous Dimethylformamide (DMF) to 0°C in an ice-salt bath.
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Complex Formation: Dropwise, add 1.2 eq of Phosphorus Oxychloride ( POCl3 ) over 15 minutes. Validation: The solution will turn pale yellow, indicating the formation of the Vilsmeier reagent. Stir for 30 minutes at 0°C.
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Substrate Addition: Dissolve 1.0 eq of the aniline hydrobromide in 2 mL of DMF. Add this dropwise to the Vilsmeier reagent, maintaining the internal temperature below 5°C.
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Reaction: Remove the ice bath and heat the mixture to 60°C for 3 hours.
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Quenching & Neutralization: Pour the hot mixture over 50 g of crushed ice. Slowly add 2M NaOH until the pH reaches 7.0. Validation: The pH must be carefully monitored; acidic conditions will leave the product water-soluble (protonated amine), while basic conditions will cause the product to precipitate or partition cleanly into the organic phase.
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Extraction: Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na2SO4 , and concentrate.
Figure 2: Step-by-step workflow for the Vilsmeier-Haack formylation protocol.
Applications in Drug Development & Chemical Biology
The unique structure of N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide lends itself to several high-value applications:
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Diagnostic Reagents (Trinder's Reagents): N,N-dialkyl-m-toluidine derivatives are heavily utilized in clinical diagnostics to quantify hydrogen peroxide generated by oxidase enzymes (e.g., cholesterol oxidase, glucose oxidase) [4]. The bromoethyl group allows for the attachment of sulfonate groups to increase water solubility, creating highly sensitive colorimetric and fluorometric probes.
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Fluorescent Dyes: The compound is a direct precursor to functionally modified rhodamines and hemicyanines. The bromoethyl arm acts as a built-in conjugation handle, allowing the resulting dye to be covalently linked to antibodies, proteins, or nucleic acids for cellular imaging.
Handling, Stability, and Storage
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Hygroscopicity: As a hydrobromide salt, the compound is moderately hygroscopic. It must be handled in low-humidity environments and stored with desiccants.
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Light Sensitivity: Like most electron-rich anilines, it is susceptible to photo-oxidation. Prolonged exposure to ambient light will cause the white powder to darken (turn brown/purple) due to the formation of trace radical oligomers.
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Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) in an amber glass vial.
References
- U.S. Patent 8,927,226 B2. "Compositions and methods for in vitro diagnostic tests including sulfonic acid". Google Patents.
